molecular formula C15H12N2O8 B8596918 Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate CAS No. 33927-08-1

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate

Cat. No. B8596918
CAS RN: 33927-08-1
M. Wt: 348.26 g/mol
InChI Key: AVYQHRYZMYCAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate is a useful research compound. Its molecular formula is C15H12N2O8 and its molecular weight is 348.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33927-08-1

Product Name

Methyl 3,5-dinitro-4-(4-methoxyphenoxy)-benzoate

Molecular Formula

C15H12N2O8

Molecular Weight

348.26 g/mol

IUPAC Name

methyl 4-(4-methoxyphenoxy)-3,5-dinitrobenzoate

InChI

InChI=1S/C15H12N2O8/c1-23-10-3-5-11(6-4-10)25-14-12(16(19)20)7-9(15(18)24-2)8-13(14)17(21)22/h3-8H,1-2H3

InChI Key

AVYQHRYZMYCAIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 ml round-bottomed flask containing potassium hydroxide (4.7 g; 82.0 mmol) dissolved in water (20 ml) was successively added 4-methoxyphenol (10.0 g; 80.6 mmol) and methyl 4-chloro-3,5-dinitrobenzoate (20.2 g; 77.5 mmol). The flask was fitted with a reflux condenser and the reaction heated at 150° C. (oil bath) for 3 hours. After cooling to room temp, the reaction mixture was transferred to a large mortar and triturated with cold 2N NaOH (100 ml) to remove unreacted phenol. The solid was collected by filtration and air-dried to give 21.5 g of crude product. Crystallization from absolute ethanol gave 17.7 g (65.6%) of pure methyl 3,5-dinitro-4-(4-methoxyphenoxy)benzoate as light yellow needles. 300 MHz 1H NMR (CDCl3) d 3.77 (s, 3H, OCH3), 4.02 (s, 3H, OCH3), 6.82 (m, 4H, ArH), 8.70 (s, 2H, ArH).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.